

5-Bromo-8-(trifluoromethyl)quinoline suppliers and pricing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-8-(trifluoromethyl)quinoline
Cat. No.:	B1376518

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-8-(trifluoromethyl)quinoline**: Synthesis, Reactivity, and Applications

Abstract

5-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifluoromethylquinoline core offers a combination of metabolic stability, potent biological activity, and specific physicochemical properties, while the bromine atom at the 5-position serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental properties, detail plausible synthetic routes, and describe its reactivity in key chemical transformations. Furthermore, we will discuss its applications, supported by established protocols, comparative data, and a survey of commercial availability.

The Strategic Importance of the **5-Bromo-8-(trifluoromethyl)quinoline** Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents, including antimalarials (e.g., Mefloquine), antibiotics (e.g., Ciprofloxacin), and anticancer agents (e.g., Lenvatinib).^{[1][2]} Its versatility

stems from its rigid, bicyclic aromatic structure which can be readily functionalized to modulate biological activity.

The Role of the 8-(Trifluoromethyl) Group

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.^[3] The -CF₃ group at the 8-position of the quinoline ring imparts several key advantages:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.^[3]
- **Increased Lipophilicity:** The -CF₃ group enhances the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.^[3]
- **Modulation of Basicity:** As a powerful electron-withdrawing group, it reduces the basicity of the quinoline nitrogen, which can alter the molecule's pKa and its interaction with biological targets.
- **Binding Interactions:** The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity.^[4]

The 5-Bromo Group: A Versatile Synthetic Handle

The bromine atom at the C5 position is not merely a substituent; it is a strategic tool for molecular diversification.^[5] Its presence allows for a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.^[6] This enables the straightforward introduction of various aryl, heteroaryl, alkyl, or alkyne groups, making **5-bromo-8-(trifluoromethyl)quinoline** an ideal starting point for building libraries of complex derivatives for structure-activity relationship (SAR) studies.^{[5][7]}

Physicochemical Properties and Characterization

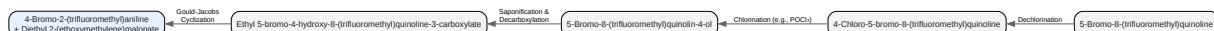
A thorough understanding of the compound's physical and spectral properties is essential for its effective use in research.

Key Physicochemical Data

Property	Value	Source(s)
CAS Number	1239460-75-3	[8]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[8]
Molecular Weight	276.05 g/mol	[8]
Appearance	Typically a powder	[5]
Boiling Point	309.6 ± 37.0 °C at 760 mmHg (Calculated)	American Elements
Storage	Sealed in dry, Room Temperature	[8]

Spectroscopic Characterization

While experimental spectra should be run for confirmation, the expected spectroscopic data for **5-Bromo-8-(trifluoromethyl)quinoline** are as follows. Representative spectra (¹H NMR, ¹³C NMR, IR, MS) are often available from commercial suppliers.[9]


- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, doublets of doublets) would be characteristic of the substitution pattern.
- ¹⁹F NMR: A sharp singlet is expected in the region around -60 ppm, characteristic of the -CF₃ group attached to an aromatic ring.[10]
- ¹³C NMR: The carbon spectrum will show ten distinct signals for the aromatic carbons. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling, typically with a large coupling constant (¹JCF ~275 Hz).[10]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis of 5-Bromo-8-(trifluoromethyl)quinoline

The construction of the **5-Bromo-8-(trifluoromethyl)quinoline** scaffold can be approached through several classical heterocyclic synthesis methods. The Gould-Jacobs reaction is a highly versatile and reliable method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.[11][12]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the pyridine ring of the quinoline system, leading back to a substituted aniline and a malonic ester derivative, which are the key starting materials for the Gould-Jacobs reaction. Subsequent halogenation and functional group transformations would yield the final product.

[Click to download full resolution via product page](#)

Caption: Retrosynthesis of **5-Bromo-8-(trifluoromethyl)quinoline**.

Representative Synthetic Protocol: Gould-Jacobs Approach

This protocol describes a plausible, multi-step synthesis based on the established Gould-Jacobs reaction.[13]

Step 1: Condensation

- In a round-bottom flask equipped with a reflux condenser, combine 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
- Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
- Allow the mixture to cool, which should result in the formation of the intermediate diethyl 2-(((4-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate. This intermediate can be

purified or used directly in the next step.

- Rationale: This step is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of the malonate derivative to form the key enamine intermediate.

Step 2: Thermal Cyclization

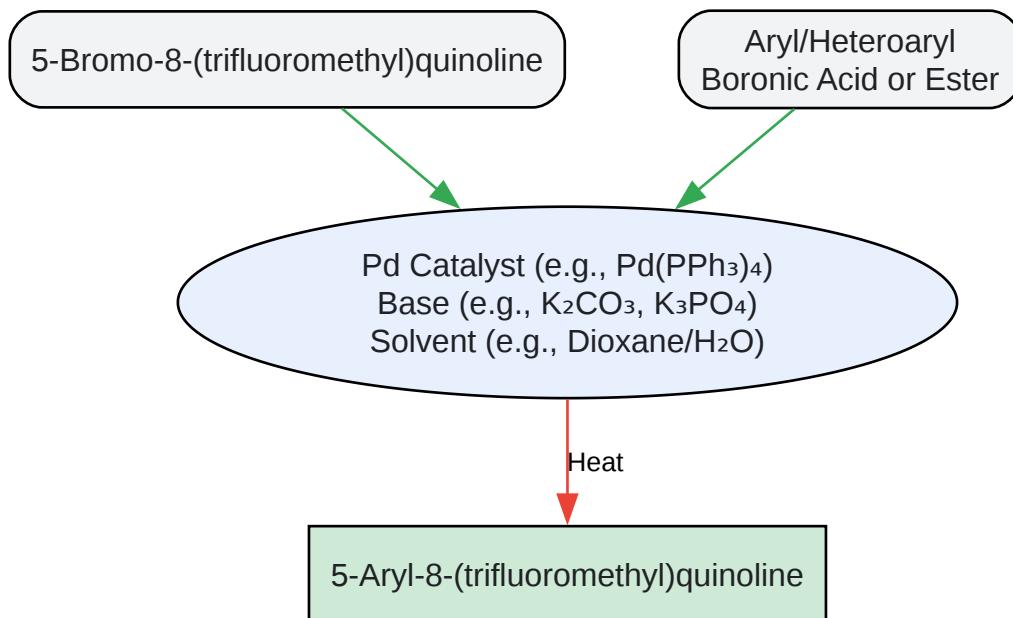
- Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
- Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.
- Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the cyclized product, ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.
- Filter the solid and wash with hexane to purify.
 - Rationale: The high temperature induces an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) followed by the elimination of ethanol to form the quinolone ring system.[12]

Step 3: Saponification and Decarboxylation

- Suspend the carboxylate product from Step 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH).
- Heat the mixture to reflux until the solid dissolves and the hydrolysis of the ester is complete (monitor by TLC).
- Cool the solution and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This will first protonate the carboxylate and then induce decarboxylation upon further heating.
- Heat the acidic mixture gently until gas evolution (CO₂) ceases.
- Cool the mixture in an ice bath to precipitate the 5-Bromo-8-(trifluoromethyl)quinolin-4-ol product. Filter and wash with water.

- Rationale: Saponification cleaves the ethyl ester to a sodium carboxylate. Acidification protonates it, and the resulting β -keto acid readily undergoes decarboxylation upon heating to yield the 4-quinolone.

Step 4: Deoxyhalogenation


- Treat the 4-quinolone from Step 3 with a chlorinating agent such as neat phosphorus oxychloride (POCl_3).
- Heat the mixture to reflux for 2-4 hours.
- Carefully quench the reaction by pouring it slowly over crushed ice.
- Neutralize the solution with a base (e.g., NaOH or Na_2CO_3) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, **5-Bromo-8-(trifluoromethyl)quinoline**.
 - Rationale: The 4-quinolone tautomerizes to the 4-hydroxyquinoline form, which is then converted to the 4-chloro derivative by POCl_3 . The chloro group can then be removed if desired, though the 4-chloro intermediate is itself a useful synthetic building block. For the final target, a subsequent dehalogenation step (e.g., catalytic hydrogenation) would be required to remove the 4-chloro substituent.

Chemical Reactivity and Key Transformations

The primary utility of **5-Bromo-8-(trifluoromethyl)quinoline** in synthetic chemistry lies in the reactivity of its C-Br bond, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron compound.^[14] It is widely used to synthesize biaryl and heteroaryl-aryl compounds.^[15]

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from methodologies for similar bromo-heterocyclic substrates.[15][16]

- To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **5-Bromo-8-(trifluoromethyl)quinoline** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 eq).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (2-5 mol%).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/ H_2O 4:1).
- Heat the reaction mixture to 85-100 °C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.

- After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-8-(trifluoromethyl)quinoline.
 - Rationale: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

Applications in Research and Development

The trifluoromethylquinoline scaffold is a cornerstone in the development of treatments for a wide range of diseases.[1][17] Derivatives of 8-(trifluoromethyl)quinoline have shown significant promise as:

- Antiviral Agents: Certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated potent in-vitro activity against the Zika Virus (ZIKV), in some cases exceeding the potency of the reference compound mefloquine.[1]
- Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs, and fluorinated analogs are continuously explored to combat drug-resistant strains of *Plasmodium falciparum*.[17]
- Anticancer Agents: The scaffold is used to design kinase inhibitors and other agents targeting signaling pathways involved in cancer progression.[17]
- CNS Agents: Quinoline derivatives have been investigated for various central nervous system effects, including potential as antiepileptic and analgesic agents.[2]

5-Bromo-8-(trifluoromethyl)quinoline serves as a critical starting material to access novel derivatives for screening in these therapeutic areas. The C5 position provides a vector for expansion, allowing chemists to probe specific binding pockets in target proteins and optimize pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[8\]](#)

Commercial Availability and Procurement

5-Bromo-8-(trifluoromethyl)quinoline is available from several fine chemical suppliers catering to the research and development market. Pricing and availability can vary based on purity and quantity.

Supplier	Example Purity	Example Quantity	Example Price (USD)	Source
Sunway Pharm Ltd	97%	1 g	\$669.00	[8]
Sunway Pharm Ltd	97%	5 g	\$2008.00	[8]
American Elements	High Purity Forms (99%+)	Quote Required	Request Quote	American Elements
BLD Pharm	Research Grade	Various	Request Quote	BLD Pharm

Note: Prices are subject to change and are provided for illustrative purposes only. Researchers should obtain current quotes directly from suppliers.

Conclusion

5-Bromo-8-(trifluoromethyl)quinoline is a high-value chemical intermediate whose strategic design combines the biologically favorable properties of the trifluoromethylquinoline core with the synthetic flexibility afforded by a bromo substituent. Its utility in palladium-catalyzed cross-coupling reactions makes it an essential building block for constructing diverse molecular libraries aimed at discovering new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and procurement to empower researchers in leveraging this powerful scaffold for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinfo.com [nbinfo.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-bromo-8-(trifluoromethyl)quinoline - CAS:1239460-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. 5-bromo-8-(trifluoromethyl)quinoline(1239460-75-3) 1H NMR spectrum [chemicalbook.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. benchchem.com [benchchem.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvical Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-8-(trifluoromethyl)quinoline suppliers and pricing]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1376518#5-bromo-8-trifluoromethyl-quinoline-suppliers-and-pricing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com